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Compound of Interest

Compound Name: 2-Ethoxy-1-propanol

Cat. No.: B102468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-Ethoxy-1-propanol (CAS No: 19089-47-5). The document presents

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data in a structured format, alongside generalized experimental protocols for these analytical

techniques.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Ethoxy-1-
propanol, a compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15

g/mol .[1]

Table 1: Mass Spectrometry Data
The mass spectrum of 2-Ethoxy-1-propanol is characterized by several key fragments. The

most prominent peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS)

analysis are detailed below.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Putative Fragment

45 Base Peak [CH₃CH₂O=CH₂]⁺

31 High [CH₂OH]⁺

73 Medium [M - OCH₃]⁺

Data sourced from NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted ¹H NMR Spectral Data
While experimental ¹H NMR data is not readily available in public databases, a predicted

spectrum can be generated based on established chemical shift principles for similar

structures. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and

coupling constants (J) in Hertz (Hz) are outlined below.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (ethoxy) ~1.2 Triplet ~7.0

CH₂ (ethoxy) ~3.5 Quartet ~7.0

CH₃ (propoxy) ~1.1 Doublet ~6.5

CH (propoxy) ~3.4 Multiplet -

CH₂ (propoxy) ~3.5 Multiplet -

OH Variable Broad Singlet -

Table 3: Predicted ¹³C NMR Spectral Data
Similar to the proton NMR data, the following table presents predicted ¹³C NMR chemical shifts

for 2-Ethoxy-1-propanol.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH₃ (ethoxy) ~15

CH₂ (ethoxy) ~66

CH₃ (propoxy) ~16

CH (propoxy) ~78

CH₂ (propoxy) ~65

Table 4: Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Ethoxy-1-propanol is expected to exhibit characteristic absorption

bands corresponding to its functional groups. While a vapor-phase IR spectrum is noted as

available in spectral databases, specific peak data is not publicly accessible.[1] The table below

lists the expected characteristic IR absorption bands.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3600-3200 (broad) O-H stretch Alcohol

2975-2850 C-H stretch Alkane

1150-1085 C-O stretch Ether

1120-1050 C-O stretch Primary Alcohol

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-Ethoxy-1-
propanol are not available in the public domain. However, the following sections describe

generalized methodologies for NMR, IR, and Mass Spectrometry analysis of a liquid

alcohol/ether compound like 2-Ethoxy-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-Ethoxy-1-
propanol.
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Methodology:

Sample Preparation: A sample of 2-Ethoxy-1-propanol (typically 5-25 mg for ¹H NMR and

20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for

analysis.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, resulting in a spectrum where each unique carbon atom appears as a

singlet. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural

abundance of the ¹³C isotope, a larger number of scans is necessary.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethoxy-1-propanol.

Methodology:

Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum
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is acquired. The instrument records the interferogram, which is then Fourier transformed to

produce the infrared spectrum.

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber

(cm⁻¹). The characteristic absorption bands are identified and correlated with specific bond

vibrations and functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethoxy-1-
propanol.

Methodology:

Sample Introduction: For a volatile liquid like 2-Ethoxy-1-propanol, Gas Chromatography

(GC) is an ideal method for sample introduction, which also serves to separate it from any

impurities. A small volume of a dilute solution of the sample is injected into the GC.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source is commonly used.

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer. In EI, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Ethoxy-1-propanol.
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Workflow for Spectroscopic Analysis of 2-Ethoxy-1-propanol

Sample Preparation

Spectroscopic Techniques
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Caption: Spectroscopic Analysis Workflow.

Key Fragmentation Pathways of 2-Ethoxy-1-propanol in MS

Major Fragments

[C₅H₁₂O₂]⁺
(m/z 104)

[CH₃CH₂O=CH₂]⁺
(m/z 45)

α-cleavage

[CH₂OH]⁺
(m/z 31)

α-cleavage

[M - OCH₃]⁺
(m/z 73)

Loss of methoxy radical
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Caption: Mass Spectrometry Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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